molecular formula C14H12FNOS B7513157 (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-thiophen-2-ylmethanone

(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-thiophen-2-ylmethanone

Cat. No. B7513157
M. Wt: 261.32 g/mol
InChI Key: XPXBFSAYMBQTMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-thiophen-2-ylmethanone is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a synthetic compound that is primarily used in laboratory experiments to study the mechanisms of various biological processes.

Mechanism of Action

The mechanism of action of (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-thiophen-2-ylmethanone involves the inhibition of various enzymes and proteins that are involved in the regulation of biological processes. It acts as an inhibitor of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation. It also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-thiophen-2-ylmethanone has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. It also inhibits the growth and proliferation of cancer cells by suppressing the activity of CK2. In addition, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-thiophen-2-ylmethanone in lab experiments is its high potency and selectivity. It has been shown to be highly effective in inhibiting the activity of CK2 and HDACs, making it a valuable tool for studying biological processes. However, one of the limitations of using this compound is its potential toxicity. It has been shown to be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-thiophen-2-ylmethanone in scientific research. One of the main areas of focus is the development of novel drugs for the treatment of cancer and other diseases. Researchers are also exploring the potential of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, there is ongoing research on the mechanism of action of this compound and its potential applications in other areas of biology.

Synthesis Methods

The synthesis of (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-thiophen-2-ylmethanone involves the reaction of 2-aminobenzophenone with thiophen-2-carboxylic acid and 4-fluorobenzaldehyde. The reaction is carried out in the presence of a base and a solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Scientific Research Applications

(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-thiophen-2-ylmethanone has various applications in scientific research. It is primarily used in the study of biological processes such as apoptosis, autophagy, and cell proliferation. It is also used in the development of novel drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNOS/c15-11-6-5-10-3-1-7-16(12(10)9-11)14(17)13-4-2-8-18-13/h2,4-6,8-9H,1,3,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXBFSAYMBQTMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)F)N(C1)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-thiophen-2-ylmethanone

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